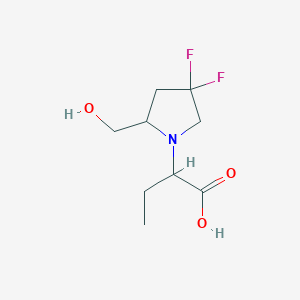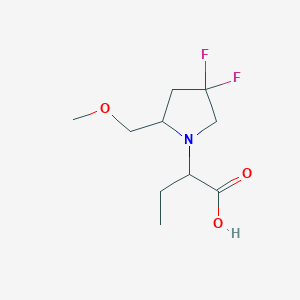![molecular formula C11H10BrN3O2 B1478476 1-(4-Bromophenyl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazole-1-yl]ethanone CAS No. 1451059-18-9](/img/structure/B1478476.png)
1-(4-Bromophenyl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazole-1-yl]ethanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a bromophenyl compound with a hydroxymethyltriazole compound in the presence of a base. The exact conditions would depend on the specific reactivity of the starting materials .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a bromophenyl group, a hydroxymethyltriazole group, and an ethanone group. The bromine atom in the bromophenyl group is a heavy atom that could influence the electronic properties of the molecule. The triazole ring is a heterocycle that can participate in various types of chemical reactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the bromophenyl group, the hydroxymethyltriazole group, and the ethanone group. The bromine atom is a good leaving group, which means that it could be replaced by other groups in a substitution reaction. The triazole ring can act as a nucleophile in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a bromine atom .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
One of the primary applications of 1-(4-Bromophenyl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazole-1-yl]ethanone derivatives is in the design and synthesis of new antimicrobial and antifungal agents. For instance, Pervaram et al. (2017) reported the synthesis of novel 1,2,3-triazole-pyrazole hybrids as antimicrobial agents, demonstrating broad-spectrum antibacterial activity against various strains. Similarly, Nagamani et al. (2018) synthesized novel triazole derivatives showing significant antimicrobial activity, highlighting the compound's role in developing new antimicrobial agents (Pervaram, Ashok, Rao, Sarasija, & Reddy, 2017; Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
Synthesis of Novel Derivatives
The flexibility of this compound in chemical reactions allows for the synthesis of various novel derivatives. For example, Golobokova et al. (2020) explored its utility in the selective synthesis of functionally substituted 1,2,3-triazoles, optimizing conditions for bromination to obtain brominated derivatives. This highlights the compound's role in synthesizing structurally diverse molecules with potential applications in medicinal chemistry and material science (Golobokova, Proidakov, & Kizhnyaev, 2020).
Heme Oxygenase Inhibition
Another significant application is in the design of selective inhibitors of heme oxygenases, enzymes involved in the degradation of heme to biliverdin, iron, and carbon monoxide. Roman et al. (2010) designed and synthesized a series of derivatives acting as heme oxygenase inhibitors, identifying compounds with potent inhibitory activity. This research opens avenues for therapeutic applications targeting diseases related to heme metabolism (Roman, Vlahakis, Vukomanovic, Nakatsu, & Szarek, 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-2-[4-(hydroxymethyl)triazol-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2/c12-9-3-1-8(2-4-9)11(17)6-15-5-10(7-16)13-14-15/h1-5,16H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXQUBAHJIADOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C=C(N=N2)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


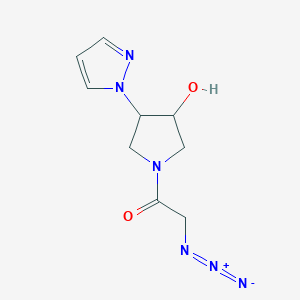
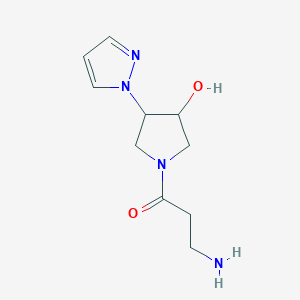

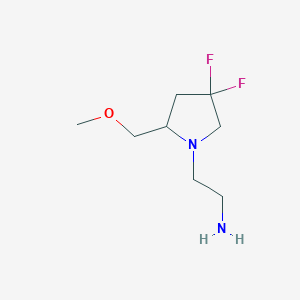
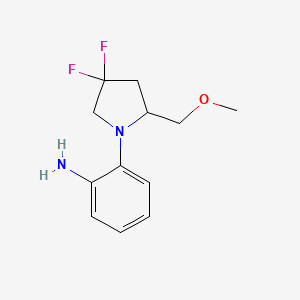
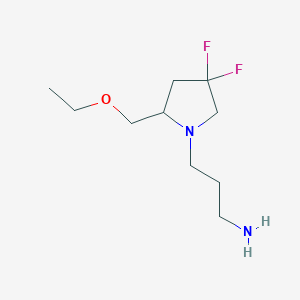
![2-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)butanoic acid](/img/structure/B1478402.png)
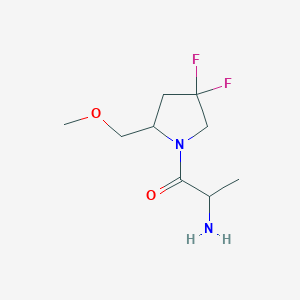
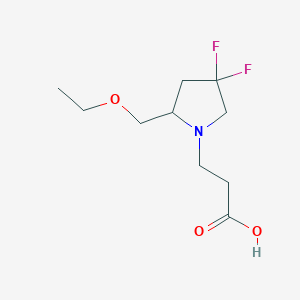
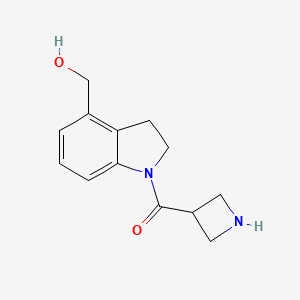
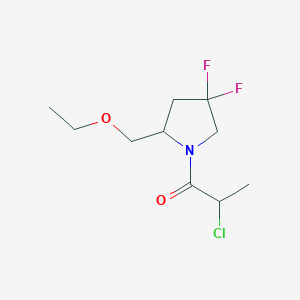
![3-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-amine](/img/structure/B1478412.png)
